molecular formula C15H16O2 B3049747 3,3'-(Propane-2,2-diyl)diphenol CAS No. 21825-05-8

3,3'-(Propane-2,2-diyl)diphenol

Cat. No.: B3049747
CAS No.: 21825-05-8
M. Wt: 228.29 g/mol
InChI Key: DPBULAWJIMFAPI-UHFFFAOYSA-N
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Description

3,3’-(Propane-2,2-diyl)diphenol, commonly known as Bisphenol A, is a synthetic organic compound with the chemical formula C15H16O2. It is widely used in the production of polycarbonate plastics and epoxy resins. This compound was first synthesized in 1891 by the Russian chemist Aleksandr Dianin. It has since become a crucial component in various industrial applications due to its ability to enhance the durability and clarity of plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-(Propane-2,2-diyl)diphenol is typically synthesized through the condensation reaction of acetone with two equivalents of phenol. This reaction requires a strong acid, such as hydrochloric acid, to act as a catalyst. The process is highly efficient, with water being the only byproduct .

Industrial Production Methods: In industrial settings, an excess of phenol is used to drive the reaction to completion. The reaction mixture is then subjected to distillation to remove the excess phenol and water, resulting in the formation of pure 3,3’-(Propane-2,2-diyl)diphenol .

Chemical Reactions Analysis

Types of Reactions: 3,3’-(Propane-2,2-diyl)diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3’-(Propane-2,2-diyl)diphenol has a wide range of applications in scientific research:

Mechanism of Action

3,3’-(Propane-2,2-diyl)diphenol acts as an endocrine disruptor by binding to estrogen receptors and altering gene expression. It can also interfere with other hormonal pathways, including those involved in thyroid function and insulin signaling. This compound can affect the development of the brain and reproductive system, particularly during fetal and early childhood development.

Comparison with Similar Compounds

Uniqueness: 3,3’-(Propane-2,2-diyl)diphenol is unique due to its widespread use and extensive research on its health effects. While alternatives like Bisphenol S and Bisphenol F are available, they have not been studied as extensively, and their safety profiles are still under investigation .

Properties

IUPAC Name

3-[2-(3-hydroxyphenyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,11-5-3-7-13(16)9-11)12-6-4-8-14(17)10-12/h3-10,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBULAWJIMFAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611781
Record name 3,3'-(Propane-2,2-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21825-05-8
Record name 3,3'-(Propane-2,2-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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